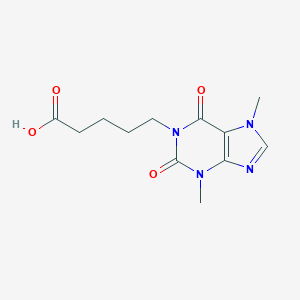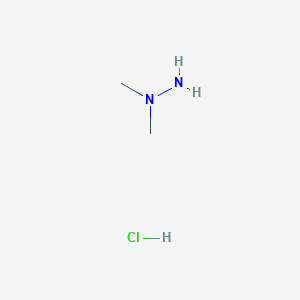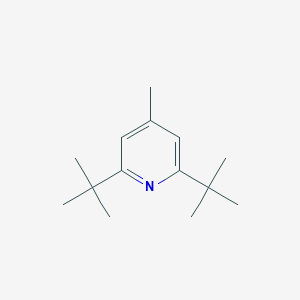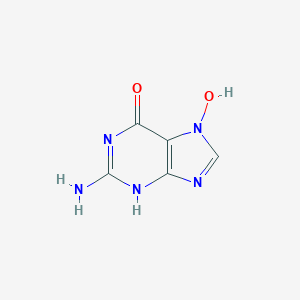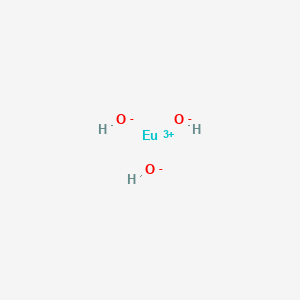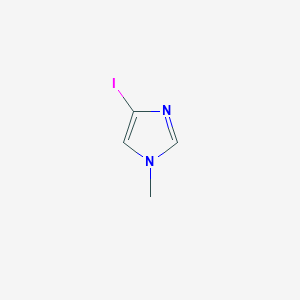![molecular formula C20H16N6O5 B105005 Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- CAS No. 16432-46-5](/img/structure/B105005.png)
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- is a synthetic compound that is widely used in scientific research. It is also known as Sudan I, a dye that is commonly used in the food industry. This compound has a wide range of applications in various fields, including biochemistry, physiology, and pharmacology.
Mecanismo De Acción
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- works by binding to specific proteins and enzymes, thereby altering their activity. It has been shown to bind to the active site of enzymes, inhibiting their activity. It also binds to specific receptors on the surface of cells, altering their signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. It also alters the activity of various signaling pathways, including the MAPK and PI3K pathways. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- has several advantages for use in lab experiments. It is a relatively cheap and easy-to-use compound that can be synthesized in large quantities. It is also stable and has a long shelf life. However, it also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-. One area of interest is the development of new biosensors and diagnostic assays using this compound. Another area of interest is the study of its anti-inflammatory and anti-tumor properties, with the goal of developing new therapeutic agents. Additionally, there is interest in understanding the mechanism of action of this compound in more detail, with the goal of identifying new targets for drug development.
Métodos De Síntesis
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- can be synthesized using various methods. One of the most common methods involves the reaction of 4-aminobenzenesulfonamide with 2-nitro-4-(4-nitrophenylazo)phenol in the presence of a catalyst. The resulting compound is then converted into acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-.
Aplicaciones Científicas De Investigación
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- has numerous applications in scientific research. It is used as a marker in various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting. It is also used in the development of biosensors and in the study of protein-protein interactions.
Propiedades
Número CAS |
16432-46-5 |
|---|---|
Nombre del producto |
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- |
Fórmula molecular |
C20H16N6O5 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
N-[4-[2-nitro-4-[(4-nitrophenyl)diazenyl]anilino]phenyl]acetamide |
InChI |
InChI=1S/C20H16N6O5/c1-13(27)21-14-2-4-15(5-3-14)22-19-11-8-17(12-20(19)26(30)31)24-23-16-6-9-18(10-7-16)25(28)29/h2-12,22H,1H3,(H,21,27) |
Clave InChI |
VWDGUPKIGZINGO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
16432-46-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






